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molecular formula C5H5IN2O B1315964 1-acetyl-4-iodo-1H-pyrazole CAS No. 98027-52-2

1-acetyl-4-iodo-1H-pyrazole

Cat. No. B1315964
M. Wt: 236.01 g/mol
InChI Key: VQBDZJOQOOMNRZ-UHFFFAOYSA-N
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Patent
US08957066B2

Procedure details

Acetyl chloride (38.2 mL, 1.07 equiv) and triethylamine (86 mL, 1.2 equiv) were added at 0° C. to a solution of 4-iodo-1H-pyrazole (100 g, 0.515 mol) in dichloromethane (1 L). The mixture was stirred overnight at room temperature. The reaction mixture was poured into water. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered. The residue obtained by concentration was purified by silica gel column chromatography (Hexane/EtOAc 20:1 to 1:1) to give N-acetyl 4-iodo-1H-pyrazole as a solid (110 g, 91%).
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[I:12][C:13]1[CH:14]=[N:15][NH:16][CH:17]=1.O>ClCCl>[C:1]([N:15]1[CH:14]=[C:13]([I:12])[CH:17]=[N:16]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
38.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (Hexane/EtOAc 20:1 to 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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